REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:12]=[C:11]([CH:13]([CH3:15])[CH3:14])[CH:10]=[C:9]([CH:16]([CH3:18])[CH3:17])[C:5]=1[C:6](Cl)=[O:7])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[O-]S([O-])(=O)=O.[Na+].[Na+]>CCOCC>[CH:16]([C:9]1[CH:10]=[C:11]([CH:13]([CH3:15])[CH3:14])[CH:12]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[CH2:6][OH:7])([CH3:18])[CH3:17] |f:1.2.3.4.5.6,7.8.9|
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C(=O)Cl)C(=CC(=C1)C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the ether layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The compound was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(CO)C(=CC(=C1)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |